molecular formula C7H5BrClNO B11874953 1-(5-Bromo-4-chloropyridin-2-yl)ethanone

1-(5-Bromo-4-chloropyridin-2-yl)ethanone

Cat. No.: B11874953
M. Wt: 234.48 g/mol
InChI Key: OKFINHJCZLVQCZ-UHFFFAOYSA-N
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Description

1-(5-Bromo-4-chloropyridin-2-yl)ethanone is a chemical compound with the molecular formula C7H5BrClNO and a molecular weight of 234.48 g/mol . This compound is characterized by the presence of a bromine and chlorine atom attached to a pyridine ring, making it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-4-chloropyridin-2-yl)ethanone typically involves the bromination and chlorination of pyridine derivatives. One common method includes the reaction of 2-acetylpyridine with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile, followed by purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-4-chloropyridin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (palladium, copper).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

Major Products:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4-chloropyridin-2-yl)ethanone is primarily related to its ability to interact with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H5BrClNO

Molecular Weight

234.48 g/mol

IUPAC Name

1-(5-bromo-4-chloropyridin-2-yl)ethanone

InChI

InChI=1S/C7H5BrClNO/c1-4(11)7-2-6(9)5(8)3-10-7/h2-3H,1H3

InChI Key

OKFINHJCZLVQCZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C(C(=C1)Cl)Br

Origin of Product

United States

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